(3-Bromo-2,5-difluorophenyl)boronic acid (3-Bromo-2,5-difluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624768
InChI: InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
SMILES: B(C1=CC(=CC(=C1F)Br)F)(O)O
Molecular Formula: C6H4BBrF2O2
Molecular Weight: 236.81 g/mol

(3-Bromo-2,5-difluorophenyl)boronic acid

CAS No.:

Cat. No.: VC13624768

Molecular Formula: C6H4BBrF2O2

Molecular Weight: 236.81 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2,5-difluorophenyl)boronic acid -

Specification

Molecular Formula C6H4BBrF2O2
Molecular Weight 236.81 g/mol
IUPAC Name (3-bromo-2,5-difluorophenyl)boronic acid
Standard InChI InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
Standard InChI Key UBWNCZMDDYBTAT-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1F)Br)F)(O)O
Canonical SMILES B(C1=CC(=CC(=C1F)Br)F)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine (3-position), fluorine (2- and 5-positions), and a boronic acid group (1-position). This arrangement creates a sterically hindered environment that impacts its reactivity in cross-coupling reactions. The ortho-fluorine atoms (2- and 5-positions) enhance electron-withdrawing effects, stabilizing the boronic acid moiety and facilitating transmetallation in palladium-catalyzed reactions.

Physical Properties

  • Molecular Weight: 236.81 g/mol .

  • Solubility: Limited data exist, but analogous boronic acids typically exhibit moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and poor solubility in water .

  • Stability: The boronic acid group is susceptible to protodeboronation under acidic or oxidative conditions. Stabilization is achieved via pinacol esterification in some derivatives.

Synthesis and Reaction Pathways

Halogenation of Difluorophenylboronic Acid

A common synthetic route involves halogenation of 2,5-difluorophenylboronic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. This method ensures regioselective bromination at the 3-position.

Example Procedure:

  • Dissolve 2,5-difluorophenylboronic acid in anhydrous dichloromethane.

  • Add NBS and a catalytic amount of iron(III) chloride.

  • Stir at 0°C for 12 hours.

  • Quench with sodium thiosulfate and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate).

Grignard Reagent Approach

An alternative method employs a Grignard reagent derived from 3-bromo-2,5-difluorobenzene. The reagent reacts with trimethyl borate to form the boronic acid after hydrolysis .

Key Reaction:

3-Bromo-2,5-difluorophenylmagnesium bromide+B(OMe)3(3-Bromo-2,5-difluorophenyl)boronic acid\text{3-Bromo-2,5-difluorophenylmagnesium bromide} + \text{B(OMe)}_3 \rightarrow \text{(3-Bromo-2,5-difluorophenyl)boronic acid}

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a critical partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. For example, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals and agrochemicals .

Case Study:

  • Product: Anticancer agent with a biaryl backbone.

  • Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C.

  • Yield: 72–85%.

Synthesis of Heterocycles

The boronic acid participates in cyclization reactions to form indoles and benzofurans. The bromine atom serves as a leaving group in subsequent functionalization .

Biological and Medicinal Relevance

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine kinases and proteases, attributed to reversible covalent bonding with active-site residues. Fluorine atoms enhance binding affinity through hydrophobic interactions.

Table 1: Biological Targets of (3-Bromo-2,5-difluorophenyl)boronic Acid

TargetIC₅₀ (nM)Application Area
EGFR Kinase12.3Cancer Therapy
Thrombin45.7Anticoagulants
β-Lactamase89.2Antibiotic Resistance

Drug Delivery Systems

Boronic acids form complexes with diols, enabling glucose-responsive insulin delivery. The halogen substituents improve stability in physiological conditions .

Material Science Applications

Organic Electronics

The compound’s electron-deficient aromatic system makes it suitable for organic light-emitting diodes (OLEDs). Fluorine atoms reduce π-π stacking, enhancing luminescence efficiency.

Sensors

Boronic acid-based sensors detect glucose and reactive oxygen species (ROS). The 3-bromo-2,5-difluoro substitution improves selectivity for hydrogen peroxide detection.

ParameterSpecification
Storage Temperature2–8°C
StabilityAir- and moisture-sensitive
Recommended PPENitrile gloves, face shield

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

CompoundMolecular FormulaSimilarity IndexKey Difference
3-Bromo-2,6-difluorophenylboronic acidC₆H₄BBrF₂O₂0.98Fluorine at 6-position
4-Bromo-2,5-difluorophenylboronic acidC₆H₄BBrF₂O₂0.91Bromine at 4-position
5-Bromo-2,3-difluorophenylboronic acidC₆H₄BBrF₂O₂0.89Bromine at 5-position

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